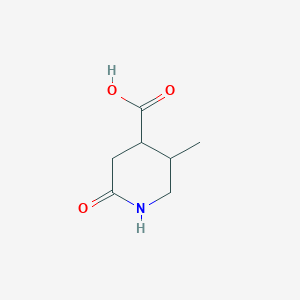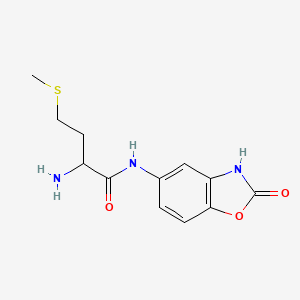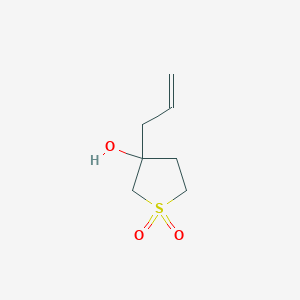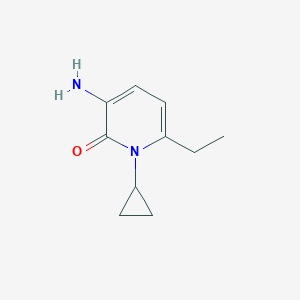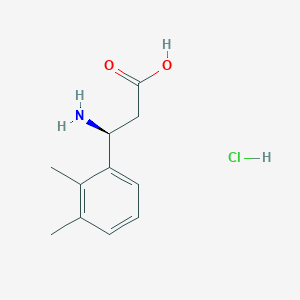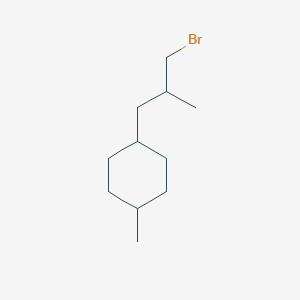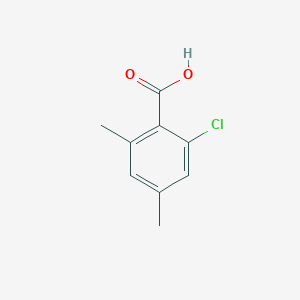
1-(1-Aminocyclopropyl)-3-methylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Aminocyclopropyl)-3-methylbutan-2-one is a unique organic compound characterized by its cyclopropyl group attached to an aminomethylbutanone structure
Métodos De Preparación
The synthesis of 1-(1-Aminocyclopropyl)-3-methylbutan-2-one typically involves the following steps:
Cyclopropanation: The introduction of a cyclopropyl group into the molecule. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst.
Amination: The introduction of an amino group. This can be done through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Industrial Production: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(1-Aminocyclopropyl)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-(1-Aminocyclopropyl)-3-methylbutan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 1-(1-Aminocyclopropyl)-3-methylbutan-2-one exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence metabolic pathways, leading to changes in cellular processes such as signal transduction or gene expression.
Comparación Con Compuestos Similares
1-(1-Aminocyclopropyl)-3-methylbutan-2-one can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene, involved in various plant growth processes.
1-Aminocyclopropylphosphonic acid: Known for its biological activity and potential therapeutic applications.
1-Aminocyclopropane-1-carboxylate: Used in studies related to ethylene biosynthesis and signaling in plants.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
1-(1-aminocyclopropyl)-3-methylbutan-2-one |
InChI |
InChI=1S/C8H15NO/c1-6(2)7(10)5-8(9)3-4-8/h6H,3-5,9H2,1-2H3 |
Clave InChI |
ZCDGGESMOTXBHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)CC1(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(oxan-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13163847.png)
